molecular formula C24H20BrNO4 B557892 Fmoc-D-4-Bromophenylalanine CAS No. 198545-76-5

Fmoc-D-4-Bromophenylalanine

Cat. No. B557892
M. Wt: 466.3 g/mol
InChI Key: TVBAVBWXRDHONF-JOCHJYFZSA-N
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Description

Fmoc-D-4-Bromophenylalanine is a chemical compound with the empirical formula C24H20BrNO4 . It has a molecular weight of 466.32 .


Synthesis Analysis

The common method for preparing Fmoc-D-4-Bromophenylalanine is to react D-4-bromophenylalanine with Fmoc-Cl (dimethylaminomethyldiisopropylammonium chloride) under alkaline conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-D-4-Bromophenylalanine is represented by the SMILES string OC(=O)C@@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .


Physical And Chemical Properties Analysis

Fmoc-D-4-Bromophenylalanine is a solid compound . Its optical rotation is -33 ± 2º (c=1, in DMF) .

Scientific Research Applications

Field

Biochemistry and Molecular Biology

Application Summary

Fmoc-D-4-Bromophenylalanine is used in peptide synthesis . Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .

Methods of Application

There are two major strategies for peptide synthesis: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). SPPS is generally preferred because it does not require column purification after each coupling and deprotection step . The Fmoc group is removed in a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate which is immediately trapped by the secondary amine to form stable adducts .

Results or Outcomes

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Antibiofilm Activity

Field

Microbiology

Application Summary

Fmoc-phenylalanine has been found to have antibiofilm activity against Gram-positive and Gram-negative bacterial biofilms .

Methods of Application

The study evaluated the anti-biofilm activity of Fmoc-phenylalanine against clinically relevant bacteria. It was found that Fmoc-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .

Results or Outcomes

The study showed that Fmoc-phenylalanine treatment in combination with vancomycin and ampicillin synergistically inhibit biofilm formation. Overall, the study demonstrates the potential application of Fmoc-phenylalanine and other Fmoc-amino acids molecules individually as well as in combination as anti-biofilm coating material for treating biofilm associated infections .

Safety And Hazards

Fmoc-D-4-Bromophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAVBWXRDHONF-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427252
Record name 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-4-Bromophenylalanine

CAS RN

198545-76-5
Record name 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-4-Bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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